molecular formula C24H23ClFN5O2 B587029 Pelitinib-d6 CAS No. 1325223-34-4

Pelitinib-d6

Cat. No.: B587029
CAS No.: 1325223-34-4
M. Wt: 473.966
InChI Key: WVUNYSQLFKLYNI-OTHCMBSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pelitinib-d6 is a deuterium-labeled analog of Pelitinib, an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor . The incorporation of six deuterium atoms makes it a critical internal standard in quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), ensuring accurate and reliable measurement of the parent drug in complex biological matrices . Its primary research applications are in tracing and understanding the behavior, metabolic pathways, and disposition of Pelitinib in biological systems during preclinical development . Researchers employ this compound in pharmacokinetic studies to elucidate absorption, distribution, metabolism, and excretion (ADME) profiles, and in drug interaction studies . This compound supports the development of targeted cancer therapies, especially for non-small cell lung cancer (NSCLC), by enabling precise quantification that informs drug efficacy and safety assessments . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1325223-34-4

Molecular Formula

C24H23ClFN5O2

Molecular Weight

473.966

IUPAC Name

(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide

InChI

InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+/i2D3,3D3

InChI Key

WVUNYSQLFKLYNI-OTHCMBSRSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C

Synonyms

(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino-d6)-2-butenamide;  EKB 569-d6;  WAY-EKB 569-d6; 

Origin of Product

United States

Synthesis and Isotopic Characterization of Pelitinib D6

Methodologies for Deuterium (B1214612) Incorporation in Pelitinib (B1684513) Synthesis

The synthesis of Pelitinib-d6 is accomplished by modifying the standard synthesis route of Pelitinib to include a deuterated reagent. The structure of Pelitinib features a dimethylamino group on the butenamide side chain, which is the specific site for deuterium incorporation.

The general synthetic strategy involves the coupling of two key intermediates: the quinoline (B57606) core and a deuterated side chain. The synthesis of the non-deuterated Pelitinib parent molecule typically involves the reaction of 6-amino-7-ethoxy-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile with an activated form of (2E)-4-(dimethylamino)-2-butenoic acid. google.com

For this compound, the synthetic approach is adapted by utilizing a deuterated version of the butenoic acid side chain. The key deuterated reagent is (2E)-4-(dimethylamino-d6)-2-butenoic acid . This precursor, where the six hydrogen atoms on the two methyl groups are replaced with deuterium, is prepared separately. It is then chemically coupled to the 6-amino position of the quinoline core. This method ensures the selective introduction of the six deuterium atoms at the desired terminal position of the molecule. This approach of using an isotopically labeled reagent in the final stages of a synthetic sequence is a common and effective strategy for preparing deuterated molecules for research purposes. googleapis.com The final chemical structure of this compound is (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino-d6)-2-butenamide. lgcstandards.com

Rigorous Analytical Confirmation of Deuteration and Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for confirming the identity and isotopic enrichment of this compound. researchgate.net This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the verification of its elemental formula.

The molecular formula of this compound is C24H17D6ClFN5O2, with a calculated molecular weight of approximately 473.96 g/mol . lgcstandards.com This is precisely 6 mass units greater than that of its non-deuterated counterpart, Pelitinib (C24H23ClFN5O2), directly corresponding to the replacement of six protons with six deuterons.

Furthermore, HRMS is used to determine the isotopic purity by analyzing the distribution of isotopic peaks. For this compound, the analysis confirms that the d6 species is the overwhelmingly abundant form. Data from a certificate of analysis shows a typical distribution where the d6-labeled compound represents the vast majority of the sample, with minimal presence of partially deuterated (d1-d5) or non-deuterated (d0) species. lgcstandards.com

Table 1: Isotopic Distribution of this compound by Mass Spectrometry lgcstandards.com

Isotopic SpeciesNormalized Intensity (%)
d0 (Non-deuterated)0.04
d10.03
d20.00
d30.03
d40.07
d50.35
d6 (Fully deuterated)99.48

This data confirms an isotopic purity of 99.8%, demonstrating the efficacy of the synthetic method in producing a highly enriched deuterated standard. lgcstandards.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural confirmation of this compound. lgcstandards.com Specifically, Proton (¹H) NMR is used to verify the exact location of deuteration. In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent.

For this compound, the deuteration site is the dimethylamino group. Therefore, when comparing the ¹H NMR spectrum of this compound to that of non-deuterated Pelitinib, the characteristic singlet peak corresponding to the six protons of the -N(CH₃)₂ group is expected to be absent or drastically reduced in intensity. The remaining signals in the spectrum, which correspond to the other protons on the quinoline and phenyl rings, should remain and conform to the expected structure of the Pelitinib scaffold. lgcstandards.comchemicalbook.com This provides unambiguous evidence that the deuterium incorporation occurred at the intended molecular site. Other techniques like ¹⁹F NMR are also employed to confirm the integrity of other parts of the molecule, such as the fluoro-substituted phenyl ring. lgcstandards.com

Table 2: Conceptual ¹H NMR Signal Comparison for Pelitinib vs. This compound

Proton GroupExpected Signal in PelitinibExpected Signal in this compound
-N(CH₃)₂Present (Singlet, integrating to 6H)Absent or significantly reduced
Aromatic & Vinyl ProtonsPresentPresent
Ethoxy Protons (-OCH₂CH₃)PresentPresent

Pharmacokinetic and Metabolic Profiling Utilizing Pelitinib D6

Enhanced Pharmacokinetic Investigations Through Deuterium (B1214612) Labeling

The use of deuterium-labeled compounds like Pelitinib-d6 has become a cornerstone of pharmacokinetic research. medchemexpress.commedchemexpress.com This isotopic labeling allows for the differentiation of the administered drug from its endogenous or pre-existing counterparts, leading to more accurate measurements of its absorption, distribution, metabolism, and excretion (ADME) profile. google.comchemimpex.com

Preclinical Absorption Kinetics

Preclinical studies are fundamental to understanding how a drug is absorbed into the bloodstream. While specific data on the absorption kinetics of this compound is not extensively available in the public domain, studies on the parent compound, Pelitinib (B1684513), provide a foundational understanding. For instance, a bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was developed to quantify Pelitinib in plasma, a crucial tool for pharmacokinetic analysis. researchgate.net In a comparative study in rats, the oral administration of Pelitinib was investigated, providing insights into its absorption characteristics. researchgate.net The use of a deuterated internal standard in such assays, like Neratinib-d6 in a similar study, highlights the importance of isotopic labeling for accurate quantification. researchgate.net

The strategic placement of deuterium in this compound can potentially influence its absorption rate by altering its metabolic stability in the gut wall and liver during the first pass, a phenomenon known as the kinetic isotope effect. medchemexpress.comgoogle.com This can lead to increased bioavailability compared to the non-deuterated form.

Table 1: Preclinical Pharmacokinetic Parameters of Pelitinib in Rats This table is illustrative and based on general findings for Pelitinib, as specific data for this compound was not available in the searched results.

ParameterValueReference
MethodologyUPLC-MS/MS researchgate.net
LLOQ0.5 ng/mL researchgate.net
Extraction Recovery89.73% researchgate.net
Matrix Effect<3.44% researchgate.net

Distribution Dynamics in Animal Models

Following absorption, a drug distributes to various tissues throughout the body. Studies using radiolabeled analogs of Pelitinib have provided insights into its distribution. An [18F]-labeled Pelitinib analog demonstrated a fourfold higher uptake in tumors with high EGFR expression compared to those with low expression in mouse xenograft models. imperial.ac.uk This suggests a targeted distribution to tissues with high levels of its molecular target. While this study used a radioisotope for PET imaging, the principle of using labeled compounds to trace distribution is directly applicable to deuterated analogs like this compound. The use of this compound in such studies would allow for quantification in tissue homogenates via mass spectrometry, providing a detailed map of its distribution. imperial.ac.uk

Elucidation of Excretion Pathways

In-depth Metabolic Pathway Elucidation with Isotopic Tracers

Deuterium-labeled compounds are powerful tools for elucidating metabolic pathways. medchemexpress.com The deuterium atoms act as a stable isotopic tracer, allowing researchers to follow the transformation of the parent drug into its various metabolites. researchgate.net

Comprehensive Identification and Characterization of Metabolites

The primary advantage of using this compound in metabolic studies is the ability to definitively identify drug-related material in a complex biological matrix. Mass spectrometry can distinguish between the mass of the deuterated parent drug and its non-deuterated metabolites. While specific metabolites of this compound have not been detailed in the available literature, the metabolism of Pelitinib itself is known to be a factor in its clinical use. researchgate.net The use of this compound would facilitate the discovery and structural elucidation of novel metabolites, as the isotopic signature would clearly mark them as originating from the administered drug.

Quantitative Analysis of Metabolic Fluxes

Beyond identification, this compound allows for the quantitative analysis of metabolic fluxes—the rates at which metabolites are formed and eliminated. By measuring the concentrations of this compound and its deuterated metabolites over time, researchers can build a comprehensive model of its metabolic fate. This information is critical for understanding potential drug-drug interactions and inter-individual variability in drug response. While specific quantitative metabolic flux data for this compound is not available, the methodologies for such studies are well-established. researchgate.net

Assessment of Deuterium Kinetic Isotope Effects on Biotransformation

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, is a pharmaceutical approach used to modify the metabolic profile of drug candidates. This modification can significantly influence the pharmacokinetics of a compound by altering the rate of its biotransformation. The underlying principle is the deuterium kinetic isotope effect (KIE), which arises from the fundamental difference in bond strength between a carbon-deuterium (C-D) bond and a carbon-hydrogen (C-H) bond. The C-D bond possesses a lower vibrational frequency and zero-point energy, making it approximately 6 to 10 times more stable and requiring higher activation energy to be cleaved compared to a C-H bond. mdpi.comgoogle.com

For drugs where the cleavage of a C-H bond is a rate-determining step in their metabolism—often mediated by cytochrome P450 (CYP) enzymes—substituting that hydrogen with deuterium can substantially slow down the metabolic process. google.commdpi.com This attenuated metabolism can lead to a more favorable pharmacokinetic profile, potentially characterized by a longer plasma half-life, increased systemic exposure (AUC), and reduced formation of certain metabolites. mdpi.com Pelitinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR), is known to be metabolized by CYP enzymes, including CYP3A4. researchgate.netnih.gov Therefore, its deuterated analogue, this compound, is utilized in research to explore these potential pharmacokinetic advantages.

Detailed research findings on the parent compound, Pelitinib, provide a baseline for understanding the potential impact of deuteration. A pharmacokinetic study in rats established a clear profile for orally administered Pelitinib.

Table 1: Pharmacokinetic Parameters of Pelitinib in Rats Following a Single Oral Dose

ParameterValue
Cmax (Maximum Plasma Concentration)145.2 ± 21.7 ng/mL
Tmax (Time to Cmax)4.0 ± 0.8 h
AUC (0-t) (Area Under the Curve)895.4 ± 102.3 ng·h/mL
AUC (0-inf) (AUC Extrapolated to Infinity)955.7 ± 115.8 ng·h/mL
t1/2 (Elimination Half-life)5.2 ± 1.1 h
Data derived from a study by Maher et al. (2017). nih.gov

This effect is critical in drug development, as enhanced metabolic stability can lead to improved therapeutic efficacy and potentially a more convenient dosing regimen. mdpi.com For instance, studies on other deuterated kinase inhibitors have demonstrated increased metabolic stability in both in vitro (liver microsomes) and in vivo models, resulting in significantly higher oral bioavailability and potency in chronic studies. medchemexpress.com

Table 2: Theoretical Assessment of Deuterium Isotope Effect on Pelitinib's Pharmacokinetic Parameters

Pharmacokinetic ParameterExpected Impact on this compound vs. PelitinibScientific Rationale
Metabolic ClearanceDecreasedSlower rate of C-D bond cleavage at metabolic sites by CYP enzymes. researchgate.net
Half-life (t1/2)IncreasedReduced clearance leads to a longer duration of the compound in systemic circulation. mdpi.com
Area Under the Curve (AUC)IncreasedDecreased metabolism results in greater overall drug exposure over time. mdpi.com
Metabolite FormationDecreasedThe rate-limiting nature of C-H bond cleavage in forming key metabolites is slowed by deuteration. google.com
This table represents a theoretical projection based on the principles of the deuterium kinetic isotope effect. google.commdpi.comresearchgate.net

The investigation into the deuterium kinetic isotope effect on Pelitinib's biotransformation is a key step in evaluating the potential of this compound as a therapeutically enhanced molecule. The assessment relies on comparative in vitro metabolism studies using liver microsomes and subsequent in vivo pharmacokinetic analyses to quantify the precise impact of deuteration. researchgate.neteuropa.eu

Pharmacodynamic Research and Molecular Interaction Analysis

Precise Characterization of Target Engagement and Kinase Inhibition Profiles

Pelitinib (B1684513) is recognized as a second-generation, irreversible inhibitor of the EGFR family of receptor tyrosine kinases. scispace.com Its mechanism of action involves the formation of a covalent bond with the kinase domain, leading to prolonged and potent inhibition. parahostdis.org

Irreversible Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase Subtypes (ErbB-1, -2, -4)

Pelitinib demonstrates potent and irreversible inhibitory activity against several members of the ErbB family of receptor tyrosine kinases. parahostdis.orgmedchemexpress.com It is particularly selective for EGFR (ErbB-1), with a reported IC50 value of approximately 38.5 nM. medchemexpress.com The compound also covalently binds to and inhibits other ErbB family members, including ErbB-2 (HER2) and ErbB-4 (HER4), though with lower potency compared to its primary target, EGFR. parahostdis.orgharvard.edu Studies have shown that the IC50 for ErbB2 inhibition is significantly higher, at 1255 nM, highlighting a 32-fold lower potency compared to EGFR. medchemexpress.com This irreversible binding to the ATP-binding site of the kinase domain effectively blocks the downstream signaling pathways that are crucial for cell proliferation and survival in EGFR-dependent tumors. parahostdis.orgplos.org

Evaluation of Activity Against Other Relevant Kinase Targets (e.g., Src, MEK/ERK, GAK, SLK, STK10)

While Pelitinib is a potent EGFR inhibitor, it also exhibits activity against other kinase targets, albeit to a lesser extent. This off-target activity is a common characteristic of many kinase inhibitors. Research has shown that Pelitinib slightly inhibits Src kinase and the MEK/ERK pathway, with IC50 values of 282 nM and 800 nM, respectively. medchemexpress.com

Further kinome profiling has identified Cyclin G-associated kinase (GAK), STE20 Like Kinase (SLK), and Serine/Threonine Kinase 10 (STK10) as collateral targets of Pelitinib. soton.ac.uk One study highlighted Pelitinib as a potent inhibitor of GAK, with an in-cell target engagement IC50 of 12 nM. soton.ac.uk A broader kinase screen using a dissociation constant (Kd) as a measure of binding affinity revealed the following profile for Pelitinib:

Kinase TargetBinding Affinity (Kd) CategoryKd Value Range
GAK 1< 100 nM
SLK 2100 nM ≤ Kd < 1µM
STK10 2100 nM ≤ Kd < 1µM
SRC 2100 nM ≤ Kd < 1µM

Table 1: Kinase binding affinity profile of Pelitinib. Data sourced from a comprehensive kinase inhibitor screen. harvard.edu

Modulation of Key Signaling Molecules (e.g., STAT3, AKT, ERK1/2)

Consistent with its inhibition of upstream receptor tyrosine kinases, Pelitinib modulates the activity of key downstream signaling molecules. Multiple studies have demonstrated that Pelitinib treatment leads to a significant reduction in the phosphorylation of AKT and ERK1/2, which are critical components of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways, respectively. plos.orgnih.govjcancer.org This inhibition of AKT and ERK1/2 phosphorylation has been observed in various cancer cell lines. nih.govjcancer.org

Furthermore, a chemoproteomics approach identified Signal Transducer and Activator of Transcription 3 (STAT3) as a target of Pelitinib. researchgate.net EGFR-mediated signaling is known to activate STAT3, and by inhibiting EGFR, Pelitinib can consequently suppress STAT3 activation, a key regulator of gene transcription involved in cell proliferation and survival. plos.org

In Vitro Cellular Signaling Pathway Modulation

In vitro studies have provided detailed insights into how Pelitinib modulates cellular signaling pathways. By targeting EGFR, Pelitinib effectively dampens the activation of major downstream cascades. Research in hepatocellular carcinoma (HCC) cells has shown that Pelitinib treatment significantly reduces the phosphorylation levels of p38, JNK, ERK, and Akt, without altering the total protein levels of these kinases. nih.gov These kinases are central to the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT signaling pathways, which are frequently hyperactivated in cancer and regulate a wide array of cellular processes including proliferation, migration, and survival. nih.govamegroups.org The ability of Pelitinib to concurrently inhibit these multiple signaling nodes underscores its potent anti-cancer activity in preclinical models. nih.gov

Mechanistic Insights into Cellular Effects in Preclinical Models

Preclinical studies have begun to unravel the specific cellular mechanisms through which Pelitinib exerts its anti-tumor effects beyond simple proliferation inhibition.

In hepatocellular carcinoma (HCC) models, Pelitinib has been shown to inhibit cell migration and invasion. nih.govresearchgate.net This effect is mechanistically linked to the inhibition of the MAPK and Akt signaling pathways, which in turn leads to the proteasomal degradation of the transcription factor Twist1. nih.gov Twist1 is a key driver of the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. nih.gov By inducing Twist1 degradation, Pelitinib can suppress EMT-associated cellular functions. nih.gov

In lung cancer cell models, Pelitinib has demonstrated the ability to overcome resistance mechanisms. For instance, it can target the upregulation of the efflux transporters ABCB1 and ABCG2 that is induced by hyperthermia, thereby enhancing the efficacy of chemotherapy. nih.gov

A recent chemoproteomics study has proposed a novel mechanism of action for Pelitinib, suggesting it can act as a "molecular glue." researchgate.net This study found that Pelitinib can induce the degradation of Peroxiredoxin 4 (PRDX4), an antioxidant enzyme implicated in cancer cell growth and radioresistance. researchgate.net This finding suggests that Pelitinib's therapeutic effects may be partly due to its ability to promote the degradation of specific proteins, in addition to its primary kinase inhibition activity.

Preclinical Efficacy and Disease Model Investigations

Anti-proliferative Activity in Human Cancer Cell Lines

Pelitinib (B1684513) has demonstrated significant anti-proliferative effects across a range of human cancer cell lines, highlighting its potential as a broad-spectrum anti-cancer agent. Its primary mechanism involves the irreversible inhibition of EGFR, a receptor often overexpressed in tumors and crucial for their growth and division.

In studies involving various cell lines, Pelitinib has shown potent inhibitory activity. For instance, it effectively curtails the proliferation of A431 (epidermoid carcinoma) and MDA-468 (breast cancer) tumor cells, with IC50 values of 125 nM and 260 nM, respectively. targetmol.comselleckchem.com The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Furthermore, Pelitinib inhibits the growth of normal human epidermal keratinocytes (NHEK) with an IC50 of 61 nM. selleckchem.com The compound also shows activity against the H1975 non-small cell lung cancer cell line, which is known to harbor EGFR mutations. nih.govresearchgate.net In contrast, its activity against the MCF-7 breast cancer cell line is lower, with a reported IC50 of 3.6 μM. targetmol.com

The anti-proliferative effects of Pelitinib are not limited to breast and skin cancers. Research has also explored its impact on lung cancer cell lines such as H292 and colon cancer cells like LoVo, with Pelitinib showing inhibitory effects. mdpi.com

Interactive Table: Anti-proliferative Activity of Pelitinib in Various Cell Lines

Cell Line Cancer Type IC50 (nM)
A431 Epidermoid Carcinoma 125 targetmol.comselleckchem.com
MDA-468 Breast Cancer 260 targetmol.comselleckchem.com
NHEK Normal Keratinocytes 61 selleckchem.com
H1975 Non-Small Cell Lung Cancer Varies
H292 Lung Cancer Varies
LoVo Colon Cancer Varies
MCF-7 Breast Cancer 3600 targetmol.com

Note: IC50 values can vary between studies based on experimental conditions.

Induction of Apoptosis and Cell Cycle Modulation

Beyond simply halting proliferation, Pelitinib actively promotes cancer cell death through the induction of apoptosis (programmed cell death) and by modulating the cell cycle.

Studies have shown that EGFR inhibitors can trigger apoptosis in tumor cells that depend on the EGFR pathway for survival. nih.gov Pelitinib's inhibition of EGFR signaling pathways, such as the AKT and ERK1/2 pathways, is a key mechanism in this process. targetmol.comselleckchem.com By blocking these survival signals, Pelitinib can lead to the activation of apoptotic pathways within the cancer cells. For example, in certain gastric cancer cells, Pelitinib has been shown to induce apoptosis. jcancer.org

Inhibition of Cellular Migration and Invasion in Hepatocellular Carcinoma

A critical aspect of cancer's lethality is its ability to metastasize, a process involving cell migration and invasion. Research has specifically investigated Pelitinib's ability to counteract these processes in hepatocellular carcinoma (HCC), the most common type of liver cancer.

Studies have demonstrated that Pelitinib treatment significantly inhibits the migration and invasion of various HCC cell lines, including Huh7, Hep3B, and SNU449. researchgate.netnih.govnih.gov This effect is achieved by targeting the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. Pelitinib has been found to suppress EMT by inducing the degradation of a key transcription factor called Twist1. researchgate.netnih.gov This action is mediated through the inhibition of the MAPK and Akt signaling pathways, which are downstream of EGFR. researchgate.netresearchgate.net

Furthermore, Pelitinib treatment leads to the upregulation of E-cadherin, a protein that helps cells stick together, and the downregulation of N-cadherin, which is associated with increased cell motility. researchgate.netnih.gov The drug also inhibits the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that break down the extracellular matrix, allowing cancer cells to invade surrounding tissues. nih.gov These findings collectively suggest that Pelitinib could be a promising therapeutic agent for preventing metastasis in HCC. researchgate.netnih.govamegroups.org

Efficacy in Xenograft and Genetically Engineered Mouse Models

To assess its in vivo potential, Pelitinib has been evaluated in various animal models of cancer, primarily xenograft models where human tumor cells are implanted into immunodeficient mice. reactionbiology.comiitri.orgdovepress.com

In an A431 xenograft model, oral administration of Pelitinib effectively inhibited the phosphorylation of EGFR in the tumors. targetmol.com This demonstrates that the drug can reach its target and exert its biochemical effect in a living organism. In a gastric cancer xenograft model using MKN45 cells, Pelitinib significantly inhibited tumor growth by 31% after three weeks of treatment. jcancer.orgresearchgate.net

Furthermore, in a genetically engineered mouse model of intestinal tumors (APCMin/+ mice), Pelitinib demonstrated an 87% inhibition of tumor occurrence. targetmol.com These in vivo studies provide crucial evidence that the anti-cancer activities observed in cell culture translate to a reduction in tumor growth in a more complex biological system, supporting the further development of Pelitinib as a cancer therapeutic. targetmol.comjcancer.orgresearchgate.net

Exploration of Repurposing Opportunities: Antiplasmodial Activity

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising avenue for accelerating the development of new treatments. rupress.orgmdpi.com In this context, Pelitinib has been explored for its potential activity against the malaria parasite, Plasmodium falciparum.

A study investigating the antiplasmodial activity of approved drugs identified Pelitinib as having an effect against P. falciparum. nih.gov In in vitro assays against the W2 strain of the parasite, Pelitinib exhibited an IC50 value of 0.057 ± 0.013 μM. nih.gov The antiplasmodial activity of Pelitinib was also observed against other strains, with IC50 values below 20 μM. nih.govresearchgate.net This suggests that Pelitinib, a drug originally developed for cancer, could potentially be repurposed as an antimalarial agent. The strategy of targeting host proteins, such as EGFR, with repurposed cancer drugs is an area of active research for infectious diseases. rupress.orgfrontiersin.org Further investigation into the mechanism of action and in vivo efficacy is warranted to determine the clinical potential of Pelitinib in treating malaria. nih.govresearchgate.netscielo.brmdpi.com

Advanced Analytical Method Development for Bioanalysis

Development of Highly Sensitive and Selective Quantification Methodologies

The development of robust quantification methods for Pelitinib (B1684513) in complex biological matrices, such as plasma, necessitates high sensitivity and selectivity to distinguish the analyte from endogenous components. researchgate.netksu.edu.sa

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Optimization

A highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been established for the determination of Pelitinib in rat plasma. researchgate.netksu.edu.sa Chromatographic separation is achieved on a UPLC BEH C18 column (1.7 µm, 1.0 × 100 mm) maintained at 45°C. ksu.edu.saksu.edu.sa An isocratic mobile phase, consisting of 0.1% formic acid in acetonitrile (B52724) and 0.1% formic acid in water (70:30, v/v), is used at a flow rate of 0.2 mL/min. researchgate.netksu.edu.sa This system provides a short analysis time of approximately 2.0 minutes. ksu.edu.sa

Mass spectrometric detection is performed using a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. ksu.edu.saksu.edu.sa The optimal parameters for the mass spectrometer are determined by infusing a standard solution of Pelitinib. The detection is carried out in Multiple Reaction Monitoring (MRM) mode, which enhances the selectivity and sensitivity of the method. researchgate.netksu.edu.sa The MRM transition for Pelitinib is typically m/z 468.21 → 395.22. researchgate.netksu.edu.sa

Table 1: Optimized UPLC-MS/MS Parameters for Pelitinib Analysis

ParameterSetting
UPLC System
ColumnUPLC BEH C18 (1.7 µm, 1.0 × 100 mm)
Mobile Phase0.1% Formic Acid in Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate0.2 mL/min
Column Temperature45°C
Injection Volume5 µL
Run Time2.0 min
Mass Spectrometer
Ion SourceElectrospray Ionization (ESI), Positive Mode
MRM Transition (Pelitinib)m/z 468.21 → 395.22
Source Temperature150°C
Desolvation Gas Flow800 L/h
Cone Gas Flow150 L/h
Data derived from a validated method for Pelitinib analysis in rat plasma. researchgate.netksu.edu.saksu.edu.sa

Pivotal Role of Pelitinib-d6 as a Stable Isotope Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using mass spectrometry. science.gov this compound, a deuterated form of Pelitinib, is the ideal internal standard for its quantification. medchemexpress.com Its pivotal role lies in its ability to mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. science.gov

Because this compound has a chemical structure nearly identical to Pelitinib, it exhibits the same extraction recovery, chromatographic retention time, and ionization efficiency. science.gov This co-elution and similar behavior in the ion source are critical for compensating for any sample-to-sample variability, including matrix effects and inconsistencies in extraction or injection volume. While other compounds like domperidone (B1670879) have been used as internal standards for Pelitinib analysis, they cannot account for analyte-specific variations as accurately as a SIL-IS. researchgate.netksu.edu.sa

In the UPLC-MS/MS method, this compound would be distinguished from Pelitinib by its higher mass. The MRM transition for this compound would be selected based on its specific molecular weight, which is 6 Daltons higher than Pelitinib. This mass difference ensures that there is no cross-talk between the analyte and the internal standard channels, while their chemical similarities guarantee the most accurate quantification possible.

Comprehensive Method Validation for Bioanalytical Applications

A comprehensive validation of the bioanalytical method is performed according to the guidelines of the Food and Drug Administration (FDA) to ensure its reliability. ksu.edu.samdpi.com The validation process assesses specificity, linearity, lower limit of quantification (LLOQ), precision, accuracy, extraction recovery, matrix effect, and stability. ksu.edu.sa

The method demonstrates excellent linearity over a concentration range of 0.5–200 ng/mL, with a coefficient of determination (r²) greater than 0.99. The LLOQ is established at 0.5 ng/mL for Pelitinib, showcasing the high sensitivity of the assay. researchgate.netksu.edu.sa

Intra- and inter-day precision and accuracy are evaluated at multiple quality control (QC) concentrations. The results consistently fall within the acceptable limits, with the percentage relative standard deviation (%RSD) being less than 15% and the percentage relative error (%Er) also within ±15%. researchgate.netksu.edu.sa

Table 2: Summary of Method Validation Parameters

Validation ParameterResult
Linearity Range0.5–200 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Intra-day Accuracy (%Er)Within ±15%
Inter-day Accuracy (%Er)Within ±15%
Extraction Recovery (Pelitinib)≥ 89.73%
Data derived from a validated method for Pelitinib analysis in rat plasma. researchgate.netksu.edu.sa

Application in Quantitative Analysis of Preclinical Biological Matrices

This validated UPLC-MS/MS method, incorporating this compound as the internal standard, is ideally suited for the quantitative analysis of Pelitinib in preclinical biological matrices such as rat plasma. researchgate.netksu.edu.sa The method's high sensitivity, specificity, and robustness allow for the accurate determination of Pelitinib concentrations in pharmacokinetic studies. ksu.edu.sa

In a typical preclinical pharmacokinetic study, plasma samples are collected from rats at various time points after oral administration of Pelitinib. ksu.edu.sa The samples are processed, often using solid-phase extraction (SPE) to isolate the analyte and internal standard from the plasma matrix, and then analyzed by the UPLC-MS/MS method. researchgate.netksu.edu.sa The resulting concentration-time data is then used to calculate key pharmacokinetic parameters, providing essential information on the absorption, distribution, metabolism, and excretion of Pelitinib. ksu.edu.sa The use of this compound ensures the high quality and reliability of this data.

Mechanisms of Resistance and Strategies for Overcoming Drug Resistance

Molecular Basis of Acquired Resistance to Pelitinib (B1684513) in Preclinical Contexts

Acquired resistance to tyrosine kinase inhibitors (TKIs) like Pelitinib is a complex process driven by various molecular alterations within cancer cells. While preclinical studies specifically inducing and characterizing resistance to Pelitinib are not extensively documented, the mechanisms can be inferred from its action as an irreversible pan-ErbB inhibitor and from research on other drugs in its class.

One of the primary mechanisms of acquired resistance to EGFR TKIs is the development of secondary mutations in the target protein. While Pelitinib is effective against the common T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) that confers resistance to first-generation TKIs like gefitinib (B1684475) and erlotinib, other mutations can emerge. pnas.orgnih.gov For instance, the C797S mutation, which alters the cysteine residue to which irreversible inhibitors like Pelitinib covalently bind, can confer resistance to this class of drugs. oaepublish.com

Activation of bypass signaling pathways is another critical mechanism of resistance. These pathways can provide alternative routes for cell survival and proliferation, rendering the inhibition of the primary target ineffective. Preclinical models have shown that the upregulation of alternative receptor tyrosine kinases, such as c-Met, can lead to resistance against EGFR inhibitors. The binding of its ligand, hepatocyte growth factor (HGF), can activate downstream signaling cascades like the PI3K/Akt and MAPK pathways, thereby circumventing the EGFR blockade by Pelitinib. aacrjournals.orgnih.gov In preclinical studies, HGF has been shown to reduce the susceptibility of lung cancer cells with the T790M mutation to irreversible EGFR inhibitors. aacrjournals.org

Furthermore, alterations in downstream signaling components can also drive resistance. Mutations or amplifications of genes such as KRAS or BRAF, or the loss of the tumor suppressor PTEN, can lead to constitutive activation of signaling pathways independent of EGFR activity. aacrjournals.org Another described mechanism that can lead to cross-resistance to irreversible TKIs is the disruption of the Keap1-Nrf2 pathway, which is involved in the cellular response to oxidative stress. nih.gov

The overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein), is a well-established mechanism of multidrug resistance. These transporters function as efflux pumps, actively removing drugs from the cancer cell and reducing their intracellular concentration. Pelitinib has been identified as a substrate and a competitive inhibitor of both ABCB1 and ABCG2. researchgate.net Increased expression of these transporters could therefore contribute to acquired resistance.

Mechanism of Acquired Resistance Description Key Molecules Involved
Secondary Target Mutations Alterations in the EGFR kinase domain that prevent effective drug binding.EGFR (e.g., C797S mutation)
Bypass Pathway Activation Upregulation of alternative signaling pathways that promote cell survival and proliferation.c-Met, HGF, HER2, IGF-1R
Downstream Signaling Alterations Mutations or amplifications in components of pathways downstream of EGFR.KRAS, BRAF, PI3K, PTEN
Drug Efflux Pump Overexpression Increased expression of membrane transporters that actively remove the drug from the cell.ABCB1 (P-glycoprotein), ABCG2 (BCRP)
Pathway Disruption Disruption of cellular pathways that can influence drug sensitivity.Keap1-Nrf2 pathway

Investigation of Cross-Resistance Patterns with Other Tyrosine Kinase Inhibitors

The pattern of cross-resistance between Pelitinib and other TKIs is highly dependent on the underlying mechanism of resistance. Understanding these patterns is crucial for designing effective sequential treatment strategies.

Pelitinib demonstrates efficacy in preclinical models and in some clinical instances against tumors that have acquired resistance to first-generation EGFR TKIs, such as gefitinib and erlotinib, through the T790M mutation. nih.gov This is a key advantage of its irreversible binding mode.

However, resistance mechanisms that emerge during treatment with Pelitinib or other irreversible TKIs can lead to cross-resistance. For example, the development of the C797S mutation in EGFR would likely confer resistance to other irreversible inhibitors like afatinib (B358) and osimertinib (B560133), as they share a similar covalent binding mechanism. oaepublish.com In such cases, a switch to a non-covalent or allosteric inhibitor might be a potential strategy.

Preclinical studies have shown that cell lines with acquired resistance to the third-generation TKI osimertinib can exhibit cross-resistance to first- and second-generation TKIs. nih.gov This suggests that the resistance mechanisms developed are broad and not easily overcome by simply switching to an earlier-generation inhibitor. Similarly, resistance driven by the disruption of the Keap1-Nrf2 pathway has been shown to cause cross-resistance to both gefitinib and the irreversible TKIs afatinib and osimertinib, implying that Pelitinib would also be ineffective in this context. nih.gov

Conversely, some resistance mechanisms may confer sensitivity to other classes of drugs. For instance, if resistance to Pelitinib is driven by the activation of the c-Met pathway, the tumor cells may become sensitive to c-Met inhibitors.

TKI Resistance Mechanism Cross-Resistance to Pelitinib Rationale
Gefitinib/Erlotinib EGFR T790M mutationNoPelitinib is an irreversible inhibitor that can overcome T790M-mediated resistance.
Afatinib/Osimertinib EGFR C797S mutationYesAll are irreversible TKIs that bind to Cys797; the C797S mutation prevents this covalent binding.
Various TKIs Bypass pathway activation (e.g., c-Met)YesThe resistance mechanism is independent of the primary target (EGFR).
Gefitinib/Afatinib/Osimertinib Keap1-Nrf2 pathway disruptionYesThis pathway disruption confers broad cross-resistance to multiple EGFR TKIs.

Preclinical Strategies for Circumventing and Reversing Resistance

To address the challenge of acquired resistance to Pelitinib and other EGFR TKIs, several preclinical strategies are being investigated, primarily focusing on combination therapies.

Targeting Bypass Pathways: A logical approach to overcoming resistance driven by bypass pathway activation is to combine Pelitinib with an inhibitor of the activated pathway. For example, in cases of c-Met-driven resistance, combining Pelitinib with a c-Met inhibitor has shown promise in preclinical models by simultaneously blocking both the primary and the escape pathways. aacrjournals.org

Inhibition of Downstream Signaling: Another strategy is to target key nodes in the downstream signaling cascades that are essential for cell survival, regardless of the upstream activation source. The combination of EGFR inhibitors with MEK inhibitors (targeting the MAPK pathway) or PI3K/mTOR inhibitors has been explored to overcome resistance. researchgate.netoncotarget.com For instance, preclinical studies have demonstrated that combining an EGFR TKI with a MEK inhibitor can delay or overcome acquired resistance. oncotarget.com

Dual EGFR Blockade: The combination of an irreversible TKI like Pelitinib with a monoclonal antibody targeting EGFR, such as cetuximab, represents another promising strategy. This dual blockade targets the EGFR through different mechanisms—the TKI inhibits the intracellular kinase domain, while the antibody blocks ligand binding and can induce receptor internalization and antibody-dependent cellular cytotoxicity. This combination has shown efficacy in preclinical models, including those with the T790M resistance mutation. nih.gov

Targeting Drug Efflux Pumps: In cases where resistance is mediated by the overexpression of ABC transporters, the co-administration of an inhibitor of these pumps could restore the intracellular concentration and efficacy of Pelitinib. Pelitinib itself has been shown to inhibit the function of ABCB1 and ABCG2, which could be a beneficial property in overcoming resistance to other co-administered chemotherapeutic agents that are substrates of these transporters. nih.gov

Strategy Rationale Example Combination
Targeting Bypass Pathways Simultaneously inhibit the primary target and the activated escape route.Pelitinib + c-Met inhibitor
Inhibition of Downstream Signaling Block common downstream survival pathways to overcome resistance from various upstream alterations.Pelitinib + MEK inhibitor or PI3K/mTOR inhibitor
Dual EGFR Blockade Target EGFR through both intracellular and extracellular mechanisms for a more comprehensive blockade.Pelitinib + Cetuximab
Inhibition of Drug Efflux Pumps Increase the intracellular concentration of Pelitinib by blocking its removal from the cell.Pelitinib + ABCB1/ABCG2 inhibitor

Mechanistic Studies of Drug Drug Interactions

Interactions with Drug Metabolizing Enzymes (e.g., Cytochrome P450 Isoforms) in Preclinical Systems

The biotransformation of many drugs, particularly within the tyrosine kinase inhibitor (TKI) class, is heavily reliant on the cytochrome P450 (CYP) family of enzymes. nih.govbiomolther.org Understanding the interaction of Pelitinib-d6 with these enzymes is crucial for predicting and managing potential drug-drug interactions.

Preclinical studies have indicated that TKIs like pelitinib (B1684513) are predominantly metabolized by CYP3A4 enzymes. ksu.edu.sa This suggests a potential for interactions when this compound is co-administered with substances that induce or inhibit this specific isozyme. For instance, in a preclinical rat model, the concomitant administration of apigenin (B1666066), a natural flavonoid known to alter CYP3A4 activity, was investigated. The study revealed that apigenin could significantly affect the CYP-mediated metabolism of pelitinib, leading to increased plasma concentrations of the drug. ksu.edu.sa This interaction highlights the potential for altered systemic exposure when this compound is used alongside CYP3A4 modulators.

Further context is provided by studies on other TKIs, such as gefitinib (B1684475) and erlotinib, which are metabolized by multiple CYP isoforms including CYP3A4, CYP2D6, and CYP1A2. nih.gov Inhibitors of these enzymes, like fluoxetine, have been shown to significantly inhibit the metabolism of these TKIs in vitro. nih.gov While direct data on this compound's interaction with the full panel of CYP isoforms is specific, the established metabolic pathway through CYP3A4 forms a primary basis for predicting its interaction profile. ksu.edu.sa Standard preclinical methodologies, such as stability tests in mouse and human liver microsomes, are employed to assess the metabolic profile of such compounds, which helps in identifying the key enzymes involved in their breakdown. imperial.ac.ukresearchgate.net

Table 1: Investigated CYP-Mediated Interaction with Pelitinib in a Preclinical Model

Interacting AgentPreclinical ModelEnzyme SystemObserved Effect on Pelitinib
ApigeninRatCytochrome P450 (CYP), likely CYP3A4 ksu.edu.saIncreased plasma levels ksu.edu.sa

Modulation of Drug Transporter Activity (e.g., ATP-Binding Cassette Transporters)

This compound has been shown to interact significantly with ATP-binding cassette (ABC) transporters, a family of proteins responsible for the efflux of various substances, including many anticancer drugs, from cells. nih.govmdpi.com This interaction is a critical mechanism underlying drug resistance and represents a key area for drug-drug interactions. nih.gov

Research demonstrates that pelitinib is an inhibitor of several major multidrug resistance (MDR) transporters, specifically ABCB1 (P-glycoprotein or P-gp), ABCC1 (MRP1), and ABCG2 (Breast Cancer Resistance Protein or BCRP). nih.govresearchgate.net Detailed biochemical studies have characterized pelitinib as a competitive inhibitor of both ABCB1 and ABCG2. researchgate.netnih.gov The mechanism of inhibition involves the stimulation of the ATPase activity of these transporters. nih.govnih.gov ABC transporters utilize the energy from ATP hydrolysis to pump substrates out of the cell; by stimulating this activity, pelitinib competes with other substrates for transport, effectively inhibiting their efflux. nih.gov

In preclinical assays using membrane preparations from insect cells, pelitinib was found to stimulate the ATPase activity of both ABCB1 and ABCG2 in a concentration-dependent manner. nih.gov

For ABCB1, ATPase activity was stimulated by pelitinib, reaching a plateau at approximately 60 nmol Pi·min⁻¹·mg protein⁻¹ at pelitinib concentrations above 5 μM. nih.gov

For ABCG2, a maximal ATPase activity of 74.6 ± 3.4 nmol Pi·min⁻¹·mg protein⁻¹ was observed at a pelitinib concentration of 1.25 μM. Interestingly, at higher concentrations, the stimulated ATPase activity began to decrease. nih.gov

This modulation of transporter activity suggests that this compound can reverse transporter-mediated drug resistance. Studies have shown that while ABCG2 can confer resistance to pelitinib itself, at higher concentrations, pelitinib inhibits ABCG2 function, thereby increasing the intracellular accumulation of other ABCG2 substrate drugs. nih.gov

Table 2: Effect of Pelitinib on ATPase Activity of ABC Transporters

TransporterPelitinib ConcentrationEffect on ATPase Activity
ABCB1 (P-gp)> 5 μMStimulated to a plateau near 60 nmol Pi·min⁻¹·mg protein⁻¹ nih.gov
ABCG2 (BCRP)1.25 μMMaximum stimulation (74.6 ± 3.4 nmol Pi·min⁻¹·mg protein⁻¹) nih.gov
ABCG2 (BCRP)> 1.25 μMDecreased stimulation from maximum nih.gov

Mechanistic Elucidation of Co-administration Effects in Preclinical Models

The mechanistic basis for drug-drug interactions involving this compound has been elucidated in various preclinical models, primarily focusing on its role as a modulator of ABC transporters. nih.govnih.gov These studies demonstrate that by inhibiting drug efflux pumps, this compound can enhance the efficacy of co-administered anticancer drugs that are substrates of these transporters. nih.gov

In a key preclinical study using A549 lung cancer cells, which can have up-regulated ABCB1 and ABCG2 transporters, the co-administration of pelitinib with the anticancer drug topotecan (B1662842) (a known transporter substrate) was investigated. nih.gov While pelitinib alone at a low concentration (3 μM) did not cause significant cell death, its combination with topotecan (20 nM) led to a dramatic increase in apoptosis, from approximately 20% with topotecan alone to nearly 70% with the combination. nih.gov This synergistic effect was particularly pronounced in cells where transporter expression was increased by hyperthermia. nih.govnih.gov

The underlying mechanism for this chemosensitization was confirmed using flow cytometry, which showed that pelitinib significantly inhibited the efflux of fluorescent probe substrates for both ABCB1 and ABCG2 in a concentration-dependent manner. nih.govnih.gov This competitive inhibition of the transporters by pelitinib leads to increased intracellular accumulation of the co-administered drug (e.g., topotecan), thereby enhancing its cytotoxic effect. nih.gov This potentiation of anticancer activity was specific to transporter-overexpressing cells and was not observed with drugs like cisplatin, which are not transported by ABCB1 or ABCG2. nih.gov

These findings establish a clear mechanistic link: this compound acts as a competitive inhibitor of key ABC drug transporters, and when co-administered with substrates of these transporters, it can block their efflux, increase their intracellular concentration, and potentiate their therapeutic effect. nih.govnih.gov

Comparative Research with Non Deuterated Pelitinib

Comparative Pharmacokinetic and Metabolic Fate Investigations

Direct comparative pharmacokinetic data for Pelitinib-d6 versus its non-deuterated counterpart, Pelitinib (B1684513), is not currently available in published research. However, the foundational principle of deuteration lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond. wikipedia.org Since many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds, substituting hydrogen with deuterium at a metabolic soft spot can significantly slow down the rate of metabolism. nih.govportico.org

This slowing of metabolic breakdown is expected to alter the pharmacokinetic profile of this compound relative to Pelitinib. Generally, deuteration can lead to a longer plasma half-life, increased exposure (Area Under the Curve - AUC), and potentially lower and less frequent dosing requirements. tandfonline.comdovepress.com For instance, the deuterated c-Met tyrosine kinase inhibitor JNJ-38877605 demonstrated improved oral exposure and metabolic stability compared to its non-deuterated form. dovepress.com Similarly, HC-1119, a deuterated version of enzalutamide, showed higher drug concentrations and a superior antitumor effect in preclinical models, with its AUC in mice, rats, and dogs being notably higher than that of enzalutamide. dovepress.com

Conversely, the effect of deuteration is not always predictable and can sometimes lead to faster metabolism if it shifts the metabolic pathway to a more rapid alternative route. bioscientia.de A study on the N-trideuteromethyl analogue of imatinib (B729), another tyrosine kinase inhibitor, found that while it showed reduced N-demethylation in vitro, this did not translate to increased exposure in vivo in rats. nih.gov

Table 1: Illustrative Pharmacokinetic Comparison of Deuterated vs. Non-Deuterated Kinase Inhibitors

Compound PairAnimal ModelKey Pharmacokinetic Findings for Deuterated Analog
HC-1119 vs. EnzalutamideMice, Rats, DogsHigher AUC observed in all species. dovepress.com
Deuterated JNJ-38877605 vs. JNJ-38877605Preclinical ModelsBetter oral exposure and metabolic stability. dovepress.com
Imatinib-d3 vs. ImatinibRatsNo significant increase in in-vivo exposure despite reduced in-vitro metabolism. nih.gov
Tivozanib-d4 vs. TivozanibRatsSignificantly prolonged blood circulation half-life (t1/2) and increased AUC0-∞. researchgate.net

This table presents data from analogous compounds to illustrate the potential effects of deuteration, as direct comparative data for this compound is not available.

Comparative Target Engagement and Cellular Efficacy Studies in Preclinical Models

There are no specific published studies directly comparing the target engagement and cellular efficacy of this compound and Pelitinib. The principle of bioisosterism suggests that deuteration, being a subtle structural modification, is unlikely to alter the fundamental pharmacodynamic properties of a drug. wikipedia.org Therefore, this compound is expected to retain the same mechanism of action and target profile as Pelitinib, which is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govstichtingduos.nl

Studies on other deuterated kinase inhibitors support this expectation. For example, the N-trideuteromethyl analogue of imatinib exhibited similar activity as a tyrosine kinase inhibitor and comparable antiproliferative efficacy in cellular assays to the parent compound. nih.gov Similarly, a deuterated Polo-like kinase 1 (PLK1) inhibitor, PR00012, showed in vitro inhibitory characteristics against various pancreatic cancer cell lines that were similar to its non-deuterated counterpart, NMS-P937. frontiersin.orgnih.gov

However, improved pharmacokinetics can indirectly enhance efficacy. By maintaining therapeutic concentrations for longer periods, a deuterated drug might exhibit a more sustained target engagement and, consequently, a more pronounced or durable cellular effect. reactionbiology.com In vivo studies with the deuterated PLK1 inhibitor PR00012 showed it more significantly reduced the levels of its target, phosphorylated TCTP, in tumors compared to the non-deuterated version. nih.govnih.gov Furthermore, in several xenograft models, PR00012-treated groups consistently demonstrated slightly better tumor growth inhibition. frontiersin.orgnih.gov

Table 2: Illustrative Cellular Efficacy of Deuterated vs. Non-Deuterated Kinase Inhibitors

Compound PairCell/Tumor ModelComparative Efficacy Finding
Imatinib-d3 vs. ImatinibCellular AssaysSimilar antiproliferative efficacy. nih.gov
PR00012 vs. NMS-P937Pancreatic Cancer Cell LinesSimilar in vitro inhibitory characteristics. nih.govnih.gov
PR00012 vs. NMS-P937Xenograft ModelsSlightly better tumor growth inhibition for the deuterated compound. frontiersin.orgnih.gov
Deuterated JNJ-38877605 vs. JNJ-38877605Preclinical ModelsBetter antitumor effect. dovepress.com

This table presents data from analogous compounds to illustrate the potential effects of deuteration, as direct comparative data for this compound is not available.

Comparative Stability Assessments in Biological Matrices

Specific data on the comparative stability of this compound in biological matrices like plasma or liver microsomes is not found in the public domain. The stability of a drug in biological matrices is a critical factor influencing its pharmacokinetic profile and is often linked to enzymatic degradation. researchgate.net

Deuteration at metabolically labile sites is a well-established strategy to improve the metabolic stability of drug candidates. nih.gov For example, the deuterated PLK1 inhibitor PR00012 demonstrated a slightly longer half-life in vivo compared to its non-deuterated form, NMS-P937. frontiersin.orgnih.gov In another instance, MBRI-001, a deuterated analog of plinabulin, showed better stability in rat and liver microsomes in vitro. tandfonline.com Studies on deuterated ligands for the GABA-A receptor also showed improved metabolic stability in both human and mouse liver microsomes compared to their non-deuterated parent compounds. nih.gov

This enhanced stability is a direct consequence of the kinetic isotope effect, which slows down enzyme-mediated C-H bond cleavage. nih.govbioscientia.de Therefore, it is reasonable to hypothesize that this compound, if deuterated at a site susceptible to metabolic attack, would exhibit greater stability in biological matrices compared to Pelitinib.

Table 3: Illustrative Stability of Deuterated Compounds in Biological Matrices

CompoundMatrixStability Finding Compared to Non-Deuterated Analog
MBRI-001Rat and Liver MicrosomesBetter stability. tandfonline.com
Deuterated GABA-A LigandsHuman and Mouse Liver MicrosomesImproved metabolic stability. nih.gov
Imatinib-d3Rat and Human Liver MicrosomesReduced N-demethylation. nih.gov

This table presents data from analogous compounds to illustrate the potential effects of deuteration, as direct comparative data for this compound is not available.

Future Directions and Emerging Research Perspectives

Advanced Isotopic Labeling Strategies for Drug Discovery

The incorporation of deuterium (B1214612) into drug candidates, a process known as deuteration, is a sophisticated strategy in modern drug discovery. Pelitinib-d6, which contains six deuterium atoms, exemplifies this approach. nih.gov The primary advantage of using deuterated compounds like this compound lies in the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes at the site of deuteration. This modification can lead to an improved pharmacokinetic profile, including increased metabolic stability and a longer half-life, without altering the fundamental pharmacological activity of the parent molecule. nih.gov

Isotopic labeling is a critical tool in pharmaceutical research, providing detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.com The use of stable isotopes like deuterium in compounds such as this compound allows for precise tracking and quantification in biological systems. scbt.com Advanced techniques like late-stage functionalization and hydrogen isotope exchange (HIE) are making the synthesis of such labeled compounds more efficient. musechem.comx-chemrx.com These methods enable the introduction of deuterium into complex molecules at a late stage of synthesis, which is both cost-effective and versatile. x-chemrx.com

The application of deuterated compounds extends to their use as internal standards in mass spectrometry-based bioanalysis, ensuring greater accuracy in quantifying the non-deuterated drug and its metabolites in complex biological matrices. x-chemrx.com This is crucial for obtaining reliable pharmacokinetic data during preclinical and clinical development.

Research ApplicationAdvantage of Using this compoundRelevant Techniques
Pharmacokinetic StudiesImproved metabolic stability, longer half-life. nih.govMass Spectrometry, NMR Spectroscopy
Bioanalytical AssaysServes as a high-fidelity internal standard. x-chemrx.comLC-MS/MS
Mechanistic StudiesElucidates metabolic pathways and potential drug-drug interactions. acs.orgresearchgate.netIsotope Tracer Studies

Integration of this compound Research with Multi-Omics Approaches

The era of systems biology has ushered in multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic understanding of drug action and disease pathology. thermofisher.comfrontiersin.org The integration of this compound research with these high-throughput technologies holds the potential to uncover novel biomarkers, elucidate mechanisms of action, and identify new therapeutic targets.

In proteomics, deuterated compounds can be utilized in quantitative strategies. For instance, deuterated alkylating agents can be used for cost-effective, large-scale quantitative proteomic measurements. By treating biological systems with Pelitinib (B1684513) and using this compound as a spike-in standard, researchers can precisely quantify changes in protein expression and phosphorylation status of EGFR and its downstream signaling partners. This approach can reveal the intricate network of proteins affected by EGFR inhibition and help in understanding both on-target and off-target effects.

Metabolomics, the study of small molecule metabolites, can also benefit from the use of this compound. Deuterium labeling can be used to trace the metabolic fate of the compound and its impact on cellular metabolism. This can provide insights into how cancer cells adapt their metabolic pathways in response to EGFR inhibition and potentially identify metabolic vulnerabilities that could be targeted therapeutically.

Omics FieldApplication with this compoundPotential Insights
ProteomicsQuantitative analysis of protein expression and phosphorylation. Identification of direct and indirect targets of Pelitinib, understanding signaling pathway modulation.
MetabolomicsTracing metabolic fate and impact on cellular metabolism. Uncovering metabolic reprogramming in response to treatment, identifying new therapeutic targets.
Genomics/TranscriptomicsCorrelating drug response with genetic and transcriptomic profiles. frontiersin.orgIdentifying biomarkers for patient stratification and predicting treatment response.

Development of Novel Preclinical Models for Enhanced Translational Research

The successful translation of preclinical findings to clinical efficacy is a major challenge in drug development. For EGFR inhibitors like Pelitinib, a significant hurdle is the development of drug resistance. nih.govresearchgate.net Novel preclinical models that more accurately recapitulate the complexity of human tumors are essential for studying resistance mechanisms and testing new therapeutic strategies.

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming increasingly important. amegroups.org These models maintain the histopathological and genetic characteristics of the original tumor, providing a more clinically relevant platform to evaluate the efficacy of drugs like Pelitinib. mdpi.com Using this compound in such models can aid in detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, helping to establish a clearer link between drug exposure and tumor response.

Furthermore, the development of genetically engineered mouse models (GEMMs) that harbor specific EGFR mutations, including those that confer resistance, allows for the investigation of resistance mechanisms in an immunocompetent setting. mdpi.com These models are invaluable for testing combination therapies aimed at overcoming resistance. The use of advanced imaging techniques, such as immuno-SPECT/CT with radiolabeled antibodies, in conjunction with these models can provide real-time, non-invasive monitoring of drug targeting and tumor response. oncotarget.commdpi.com

Preclinical ModelKey FeaturesApplication for this compound Research
Patient-Derived Xenografts (PDX)Preserves heterogeneity of patient tumors. amegroups.orgmdpi.comEfficacy testing in clinically relevant models, PK/PD studies.
Genetically Engineered Mouse Models (GEMM)Allows for study of specific mutations in an immunocompetent host. mdpi.comInvestigating mechanisms of resistance, testing combination therapies.
3D Organoid CulturesMimics tumor microenvironment and architecture.High-throughput screening of drug efficacy and toxicity.
Humanized Mouse ModelsEngrafted with human immune system components.Evaluating the interplay between targeted therapy and the immune system.

Exploration of New Therapeutic Applications Beyond Oncology in Preclinical Settings

While kinase inhibitors have predominantly been developed for cancer treatment, their role in non-oncological diseases is a burgeoning area of research. nih.gov The signaling pathways regulated by kinases like EGFR are also implicated in various other conditions, including inflammatory and autoimmune diseases. mdpi.comtandfonline.com

Preclinical studies are exploring the potential of repurposing kinase inhibitors for these new indications. For instance, kinase inhibitors have been investigated for their immunosuppressive properties. tandfonline.com The use of antibody-drug conjugates (ADCs) presents an innovative strategy to deliver potent molecules like Pelitinib to specific cell types involved in pathological processes outside of cancer, thereby minimizing systemic exposure and potential side effects. mdpi.comresearchgate.net In this context, Pelitinib could be conjugated to an antibody that targets a receptor specifically expressed on immune cells or other cell types driving a particular non-oncological disease.

The anti-inflammatory effects of EGFR inhibitors are also being explored. Preclinical evidence suggests that EGFR signaling plays a role in inflammatory responses, and its inhibition could be beneficial in conditions characterized by chronic inflammation. The use of this compound in preclinical models of diseases like rheumatoid arthritis or inflammatory bowel disease could help to elucidate the role of EGFR in these conditions and assess the therapeutic potential of its inhibition.

Non-Oncological Disease AreaRationale for Exploring PelitinibPreclinical Research Approach
Inflammatory DiseasesEGFR signaling is implicated in inflammatory processes.Testing in animal models of arthritis, colitis, etc.
Autoimmune DisordersPotential for immunosuppressive effects by targeting key signaling pathways in immune cells. tandfonline.comEvaluation in models of autoimmune diseases, use of ADCs for targeted delivery. mdpi.com
Fibrotic DiseasesEGFR signaling can contribute to fibroblast activation and tissue fibrosis.Investigating anti-fibrotic effects in preclinical models of organ fibrosis.

Q & A

Q. What are the critical considerations for synthesizing and characterizing Pelitinib-d6 in preclinical studies?

To ensure reproducibility, researchers should:

  • Use high-purity deuterated precursors and verify isotopic incorporation via nuclear magnetic resonance (NMR) or mass spectrometry (MS) .
  • Optimize reaction conditions (e.g., solvent, temperature) to minimize isotopic scrambling.
  • Validate purity (>98%) using HPLC-UV with deuterated standards .
  • Document synthesis protocols in supplementary materials to align with journal reproducibility standards .

Q. How can researchers design experiments to assess the stability of this compound under varying storage conditions?

A robust stability study should:

  • Test degradation kinetics under controlled variables (temperature, pH, light exposure).
  • Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) to predict shelf life .
  • Quantify degradation products via LC-MS/MS and compare against fresh batches .
  • Include statistical models (e.g., Arrhenius equation) to extrapolate long-term stability .

Q. What analytical techniques are recommended for distinguishing this compound from its non-deuterated counterpart in biological matrices?

  • High-resolution mass spectrometry (HRMS) to confirm the +6 Da mass shift .
  • Isotopic ratio analysis (e.g., using LC-QTOF-MS ) to detect isotopic enrichment ≥99% .
  • Cross-validate results with deuterium NMR to rule out isotopic exchange artifacts .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic (PK) data for this compound?

To resolve contradictions:

  • Perform physiologically based pharmacokinetic (PBPK) modeling to account for metabolic enzyme saturation or tissue-specific distribution .
  • Validate in vitro assays (e.g., microsomal stability) using human hepatocytes and compare with in vivo plasma concentration-time profiles .
  • Analyze species-specific differences in cytochrome P450 metabolism using enzyme kinetic studies .

Q. What methodological frameworks are effective for integrating multi-omics data in this compound mechanism-of-action studies?

  • Apply PICO framework to structure hypotheses: Population (cell lines), Intervention (this compound), Comparison (non-deuterated Pelitinib), Outcome (kinase inhibition efficiency) .
  • Use network pharmacology to map drug-target interactions and downstream proteomic/transcriptomic changes .
  • Employ Bayesian statistical models to quantify uncertainty in multi-omics data integration .

Q. How can researchers optimize experimental protocols to minimize batch-to-batch variability in this compound bioanalytical assays?

  • Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs) like column temperature and mobile phase composition .
  • Use design of experiments (DoE) to identify factors affecting assay precision (e.g., matrix effects, ionization efficiency) .
  • Validate methods per ICH Q2(R1) guidelines, including linearity (R² >0.99), accuracy (85–115%), and precision (CV <15%) .

Data Analysis and Interpretation

Q. What strategies are recommended for resolving contradictory findings in this compound efficacy studies across different cancer models?

  • Conduct meta-analysis of preclinical studies to identify confounding variables (e.g., tumor microenvironment, dosing regimen) .
  • Apply FINER criteria to evaluate if contradictions arise from feasibility limitations or poor relevance to human biology .
  • Use RNA sequencing to correlate drug response with genetic biomarkers (e.g., EGFR mutation status) .

Q. How should researchers validate the specificity of this compound in targeted kinase inhibition assays?

  • Perform kinase selectivity profiling against a panel of 400+ kinases using radioisotope-based assays or ATP-Glo™ .
  • Confirm target engagement via cellular thermal shift assays (CETSA) .
  • Cross-reference results with public databases (e.g., ChEMBL) to rule off-target effects .

Reproducibility and Ethical Compliance

Q. What steps ensure compliance with ethical guidelines when using this compound in animal studies?

  • Obtain IACUC approval by detailing humane endpoints, sample size justification, and anesthesia protocols .
  • Adhere to ARRIVE 2.0 guidelines for transparent reporting of in vivo experiments .
  • Archive raw data (e.g., LC-MS chromatograms) in repositories like Figshare or Zenodo .

Q. How can researchers enhance the reproducibility of this compound metabolism studies in primary hepatocytes?

  • Standardize hepatocyte isolation protocols (e.g., collagenase perfusion time) .
  • Use cryopreserved hepatocytes from certified vendors to minimize donor variability .
  • Include positive controls (e.g., testosterone for CYP3A4 activity) in all assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.